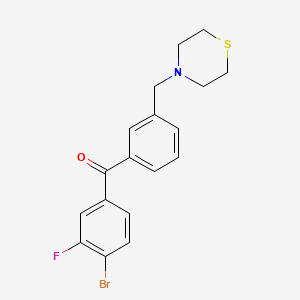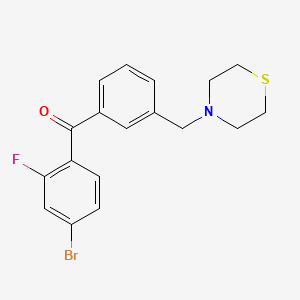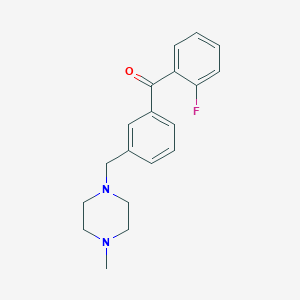![molecular formula C19H27NO4 B1327254 Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate CAS No. 898751-53-6](/img/structure/B1327254.png)
Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate: is a chemical compound with the molecular formula C19H27NO4 and a molecular weight of 333.43 g/mol . This compound is characterized by the presence of a morpholinomethyl group attached to a phenyl ring, which is further connected to an ethyl ester and a ketone group. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-(morpholinomethyl)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.
Cyclization and Esterification: The intermediate undergoes cyclization and esterification to form the final product, this compound.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions:
Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The morpholinomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halides or acids.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate has diverse applications in scientific research:
Pharmaceutical Chemistry: It is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system (CNS).
Polymer Chemistry: The compound acts as a monomer or cross-linking agent in polymer synthesis, enhancing material properties such as thermal stability and mechanical strength.
Material Science: It is explored for creating advanced materials like smart coatings or responsive surfaces due to its unique molecular structure.
Analytical Chemistry: The compound can be used as a standard or reagent in chromatographic methods to identify or quantify related compounds in complex mixtures.
Wirkmechanismus
The mechanism of action of Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate involves its interaction with molecular targets and pathways:
Molecular Targets: The morpholinomethyl group allows the compound to interact with various receptors and enzymes, particularly in the CNS.
Pathways Involved: The compound may modulate neurotransmitter pathways, influencing synaptic transmission and neuronal activity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-[2-(piperidin-1-ylmethyl)phenyl]-6-oxohexanoate: Similar structure but with a piperidine ring instead of morpholine.
Ethyl 6-[2-(pyrrolidin-1-ylmethyl)phenyl]-6-oxohexanoate: Contains a pyrrolidine ring.
Ethyl 6-[2-(azepan-1-ylmethyl)phenyl]-6-oxohexanoate: Features an azepane ring.
Uniqueness:
Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate is unique due to its morpholinomethyl group, which imparts specific chemical properties and biological activities. This group enhances its solubility and reactivity, making it a versatile compound in various research fields .
Eigenschaften
IUPAC Name |
ethyl 6-[2-(morpholin-4-ylmethyl)phenyl]-6-oxohexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-2-24-19(22)10-6-5-9-18(21)17-8-4-3-7-16(17)15-20-11-13-23-14-12-20/h3-4,7-8H,2,5-6,9-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEASNWJXLIVYGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=CC=C1CN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643571 |
Source


|
| Record name | Ethyl 6-{2-[(morpholin-4-yl)methyl]phenyl}-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898751-53-6 |
Source


|
| Record name | Ethyl 2-(4-morpholinylmethyl)-ε-oxobenzenehexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-{2-[(morpholin-4-yl)methyl]phenyl}-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate](/img/structure/B1327188.png)
![Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate](/img/structure/B1327189.png)
![Ethyl 8-oxo-8-[3-(thiomorpholinomethyl)phenyl]octanoate](/img/structure/B1327190.png)



